

# Commercial Sources and Application Notes for Purified 5,10-Methylene-THF

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## Compound of Interest

Compound Name: 5,10-methylene-THF

Cat. No.: B13388660

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purified 5,10-methylenetetrahydrofolate (**5,10-methylene-THF**), a critical cofactor in various biological pathways relevant to drug development and biomedical research. It includes a comparative table of commercially available products, detailed protocols for key enzymatic assays, and diagrams of relevant metabolic pathways.

## Commercial Availability of 5,10-Methylene-THF

A summary of commercial sources for purified **5,10-methylene-THF** is presented below. Researchers are advised to consult the suppliers' websites for the most current product specifications and availability.

Supplier	Product Name	Catalog Number	Purity	Formulation	Storage	Stability
Cayman Chemical	Folitixorin	33967	≥75% (mixture of diastereomers)[1][2]	Solid[2]	-80°C[2]	≥2 years[2]
Simson Pharma	5,10-methylenetetrahydrofolate	OT404100	Accompanied by Certificate of Analysis	Custom Synthesis[3]	Inquire with supplier	Inquire with supplier
Biosynth	5,10-Methylene-5,6,7,8-tetrahydrofolic acid - mixture of diastereomers	FM31365	Inquire with supplier	Inquire with supplier	Inquire with supplier	Inquire with supplier
Sigma-Aldrich	5-Methyltetrahydrofolic acid disodium salt*	M0132	≥88% (UV-vis)[4]	Powder	-20°C	Inquire with supplier

\*Note: Sigma-Aldrich lists a related compound, 5-Methyltetrahydrofolic acid. While not identical, it is a key metabolite in the same pathway and may be relevant for some applications. Researchers should verify the suitability of this product for their specific needs.

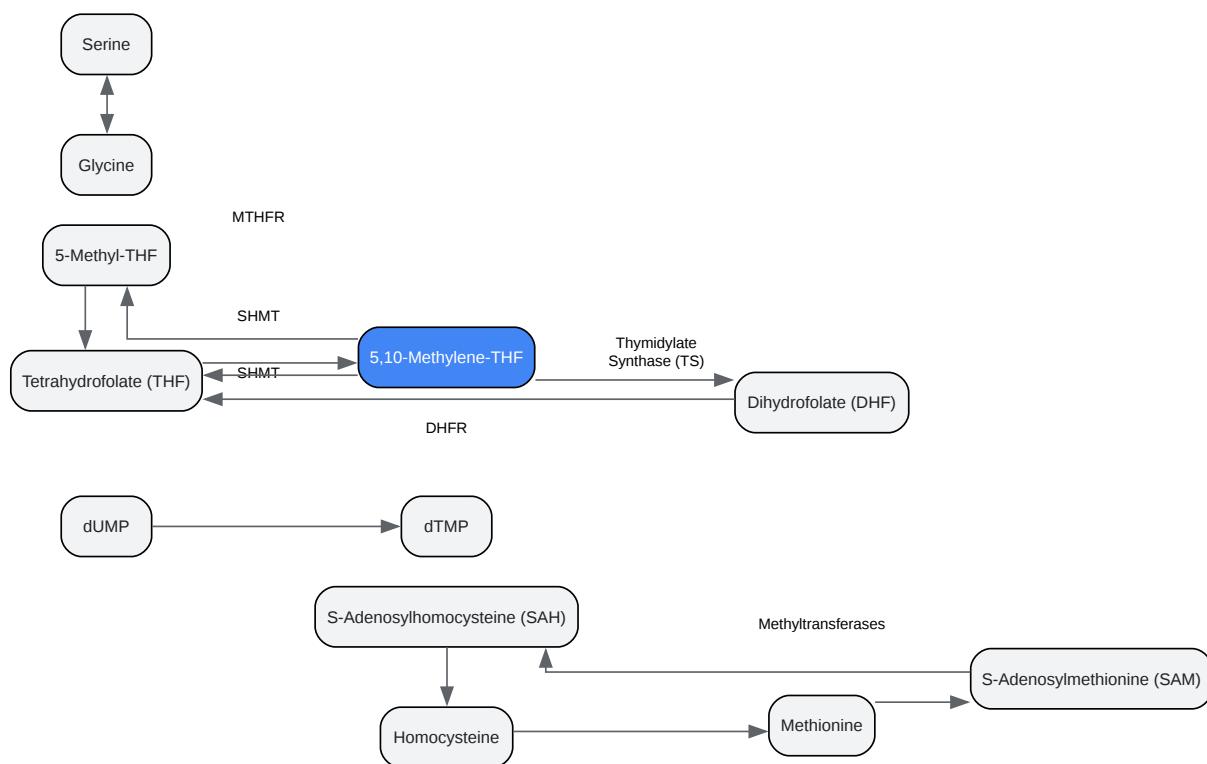
## Role in One-Carbon Metabolism and Nucleotide Synthesis

**5,10-Methylene-THF** is a central intermediate in one-carbon metabolism, a network of interconnected biochemical pathways essential for the biosynthesis of nucleotides (purines and

thymidylate) and amino acids.<sup>[5]</sup> Its primary role is to act as a one-carbon donor.

A critical function of **5,10-methylene-THF** is its role as the cofactor for thymidylate synthase (TS), the enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTDP), a crucial step in DNA synthesis.<sup>[6]</sup> This pathway is a major target for certain anticancer drugs, such as 5-fluorouracil (5-FU).

The following diagram illustrates the central position of **5,10-methylene-THF** in the folate cycle of one-carbon metabolism.



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## One-Carbon Metabolism Pathway

## Experimental Protocols

Purified **5,10-methylene-THF** is a key reagent in various enzymatic assays. Below are detailed protocols for two common applications.

### Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay measures the activity of thymidylate synthase by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from **5,10-methylene-THF**.

#### Materials:

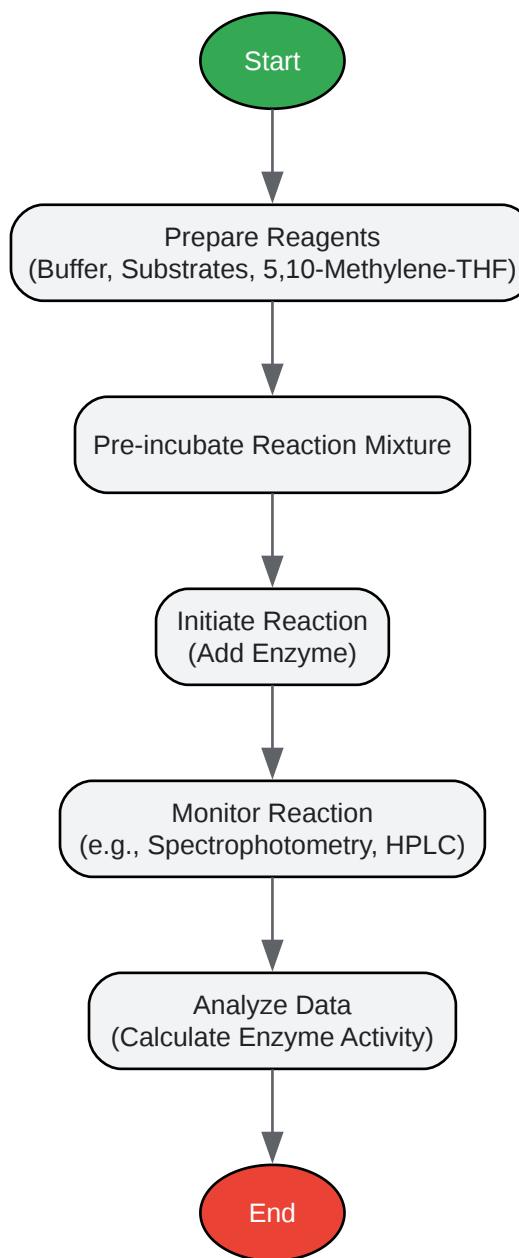
- Purified thymidylate synthase enzyme
- **5,10-Methylene-THF** solution
- dUMP solution
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl<sub>2</sub>, and 10 mM β-mercaptoethanol)
- Spectrophotometer capable of reading at 340 nm

#### Protocol:

- Prepare a reaction mixture containing the reaction buffer, dUMP, and **5,10-methylene-THF** in a cuvette. The final concentrations should be optimized for the specific enzyme and experimental conditions, but a starting point could be 100 μM dUMP and 200 μM **5,10-methylene-THF**.<sup>[7]</sup>
- Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding the purified thymidylate synthase enzyme to the cuvette.
- Immediately begin monitoring the change in absorbance at 340 nm over time.

- Calculate the initial reaction velocity from the linear portion of the absorbance curve. The molar extinction coefficient for DHF at 340 nm is approximately  $6.22 \text{ mM}^{-1}\text{cm}^{-1}$ .

The following diagram illustrates the general workflow for an enzymatic assay using **5,10-methylene-THF**.



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### Enzymatic Assay Workflow

# Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay

This assay measures the activity of MTHFR by quantifying the conversion of **5,10-methylene-THF** to 5-methyltetrahydrofolate (5-methyl-THF) using high-performance liquid chromatography (HPLC) with fluorescence detection.[\[8\]](#)[\[9\]](#)

## Materials:

- Cell or tissue lysate containing MTHFR
- **5,10-Methylene-THF** solution
- NADPH solution
- FAD solution
- Reaction buffer (e.g., potassium phosphate buffer, pH 6.6)[\[8\]](#)
- HPLC system with a fluorescence detector

## Protocol:

- Prepare a reaction mixture containing the reaction buffer, NADPH, and FAD.
- Add the cell or tissue lysate to the reaction mixture.
- Initiate the reaction by adding the **5,10-methylene-THF** solution. Recommended starting concentrations are 26  $\mu$ M for **5,10-methylene-THF** and 30  $\mu$ M for NADPH.[\[9\]](#)[\[10\]](#)
- Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes). The reaction should be linear with respect to time and protein concentration.[\[9\]](#)
- Stop the reaction by adding a quenching solution (e.g., perchloric acid).
- Centrifuge the samples to pellet precipitated protein.

- Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-methyl-THF produced.
- Calculate MTHFR activity based on the amount of product formed per unit time per amount of protein.

These protocols provide a starting point for researchers. Optimization of substrate concentrations, incubation times, and other parameters may be necessary for specific experimental systems.

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